molecular formula C18H20O3 B1358787 4-[4-(Benzyloxy)phenyl]oxan-4-ol

4-[4-(Benzyloxy)phenyl]oxan-4-ol

Cat. No. B1358787
M. Wt: 284.3 g/mol
InChI Key: ZWXVMKDHCGJEBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[4-(Benzyloxy)phenyl]oxan-4-ol is a useful research compound. Its molecular formula is C18H20O3 and its molecular weight is 284.3 g/mol. The purity is usually 95%.
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properties

Product Name

4-[4-(Benzyloxy)phenyl]oxan-4-ol

Molecular Formula

C18H20O3

Molecular Weight

284.3 g/mol

IUPAC Name

4-(4-phenylmethoxyphenyl)oxan-4-ol

InChI

InChI=1S/C18H20O3/c19-18(10-12-20-13-11-18)16-6-8-17(9-7-16)21-14-15-4-2-1-3-5-15/h1-9,19H,10-14H2

InChI Key

ZWXVMKDHCGJEBJ-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1(C2=CC=C(C=C2)OCC3=CC=CC=C3)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

In a 100 ml round-bottomed flask was placed magnesium turnings (1.85 g, 76.1 mmol), which was stirred under vacuum without solvent overnight. To it were slowly added anhydrous THF 40 ml and 4-benzyloxy bromobenzene (10 g, 38 mmol) over 15 min with occasional heating by a heat gun to keep the Grignard reagent formation going. After the addition was complete, the resulting gray slurry was stirred for 1 hr at 60° C. To it was added tetrahydro-4H-pyran-4-one (3.5 ml, 38 mmol) upon cooling in an ice-water bath. After stirring for 30 min, the solvent was removed under reduced pressure and diluted with AcOEt and sat. NH4Cl aq. The organic phase was separated, concentrated, and chromatographed on silica gel eluting with 40% AcOEt/hexanes to give 4-(4-benzyloxyphenyl)tetrahydro-2H-pyran-4-ol 5.95 g (55%).
Quantity
1.85 g
Type
reactant
Reaction Step One
Quantity
10 g
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reactant
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[Compound]
Name
Grignard reagent
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0 (± 1) mol
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reactant
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3.5 mL
Type
reactant
Reaction Step Four
Name
Quantity
40 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

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